molecular formula C6H5LiN2O3 B1459451 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt CAS No. 1523571-22-3

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt

Cat. No. B1459451
M. Wt: 160.1 g/mol
InChI Key: JMHUBPLCZSUHQM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the use of amidoxime with carbonyl compounds such as carboxylic acids . Other synthetic strategies involve intramolecular cyclization of ester clubbed with other routes . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazoles often involve cyclization of N, N '-diacylhydrazines in the presence of various dehydrating agents . Other common protocols for the synthesis of target heterocycles is the intramolecular cyclization of N -acylhydrazones under oxidative conditions .

properties

IUPAC Name

lithium;5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.Li/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHUBPLCZSUHQM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1C2=NN=C(O2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt
Reactant of Route 2
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt
Reactant of Route 3
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt
Reactant of Route 4
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt
Reactant of Route 5
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt

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